

Synthesis of 2-Methoxy-4-methylbenzaldehyde from m-cresol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzaldehyde

Cat. No.: B112801

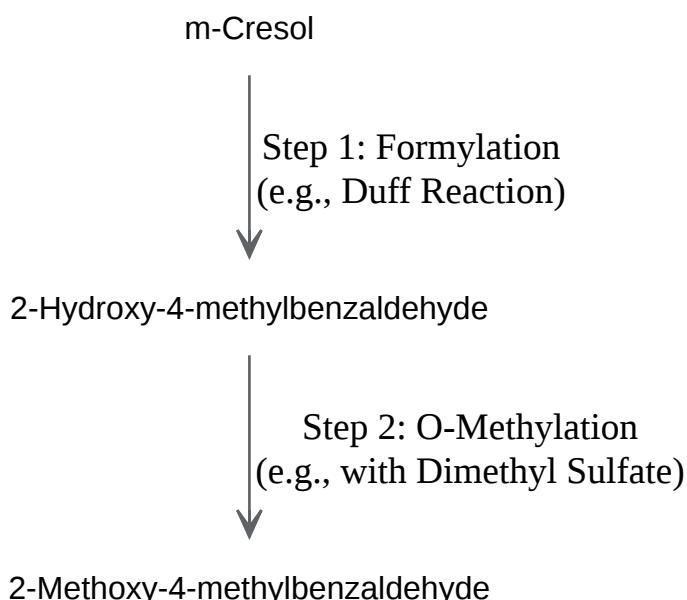
[Get Quote](#)

Application Notes & Protocols

Topic: Synthesis of **2-Methoxy-4-methylbenzaldehyde** from m-Cresol Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Two-Step Synthesis of 2-Methoxy-4-methylbenzaldehyde

2-Methoxy-4-methylbenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrance compounds. Its substituted benzaldehyde structure makes it a versatile building block for constructing more complex molecular architectures. This guide provides a detailed technical overview and step-by-step protocols for a robust and reliable two-step synthesis starting from the readily available industrial chemical, m-cresol (3-methylphenol).


The synthetic strategy is bifurcated into two core transformations:

- Electrophilic Formylation: The introduction of a formyl group (-CHO) onto the m-cresol ring to produce the key intermediate, 2-hydroxy-4-methylbenzaldehyde. This step leverages the activating and directing effects of the hydroxyl and methyl substituents.
- O-Methylation: The selective methylation of the phenolic hydroxyl group of the intermediate to yield the final target molecule, **2-methoxy-4-methylbenzaldehyde**.

This document, designed for the practicing chemist, explains the causality behind the chosen methodologies, provides validated protocols, and emphasizes the critical safety and handling considerations required for a successful synthesis.

Overall Synthetic Pathway

The transformation from m-cresol to **2-methoxy-4-methylbenzaldehyde** is achieved via the intermediate 2-hydroxy-4-methylbenzaldehyde.

[Click to download full resolution via product page](#)

Caption: Overall two-step synthesis pathway.

Part 1: Formylation of m-Cresol to 2-Hydroxy-4-methylbenzaldehyde

Mechanistic Rationale & Strategy

The initial step involves an electrophilic aromatic substitution to install a formyl group on the m-cresol ring. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the methyl (-CH₃) group is a weaker activating ortho-, para-director.

In m-cresol (3-methylphenol), the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The incoming electrophile is directed to these activated positions. The formation of 2-hydroxy-4-methylbenzaldehyde requires formylation at the C6 position. This position is electronically favored as it is ortho to the strong activating hydroxyl group and para to the methyl group. Furthermore, the C6 position is sterically less hindered compared to the C2 position, which is situated between the hydroxyl and methyl groups.

Several methods can achieve the formylation of phenols, including the Reimer-Tiemann, Gattermann, and Vilsmeier-Haack reactions.^{[1][2][3]} However, for this specific transformation, the Duff reaction is often effective and avoids the use of highly toxic reagents like chloroform or cyanides.^{[4][5]} The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium as the formylating agent and generally exhibits a preference for ortho-formylation.^{[4][6]}

The reaction proceeds through the generation of an iminium ion from protonated HMTA, which acts as the electrophile. This attacks the electron-rich phenol ring, leading to an intermediate that, upon hydrolysis, yields the desired aldehyde.^{[4][7]}

Experimental Protocol: The Duff Reaction

This protocol details the synthesis of 2-hydroxy-4-methylbenzaldehyde from m-cresol using the Duff reaction.

Materials & Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles	Notes
m-Cresol	108.14	10.8 g	0.10	Starting material
Hexamethylenetetramine (HMTA)	140.19	21.0 g	0.15	Formylating agent
Glycerol	92.09	50 mL	-	Solvent
Boric Acid	61.83	7.5 g	0.12	Forms glyceroboric acid (catalyst)
Sulfuric Acid, 50% (v/v)	98.08	~150 mL	-	For hydrolysis and acidification
Diethyl Ether or MTBE	-	As required	-	Extraction solvent
Anhydrous Magnesium Sulfate	120.37	As required	-	Drying agent

Procedure

- **Catalyst Preparation:** In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 50 mL of glycerol and 7.5 g of boric acid. Heat the mixture to 150-160 °C with stirring until the boric acid dissolves completely, forming glyceroboric acid.
- **Reaction Setup:** Cool the mixture to below 100 °C. Add 10.8 g of m-cresol and 21.0 g of hexamethylenetetramine to the flask.
- **Reaction Execution:** Reheat the mixture to 150-160 °C and maintain this temperature with vigorous stirring for 3 hours. The reaction mixture will become thick and turn a deep reddish-brown.
- **Hydrolysis:** Cool the reaction mixture to about 90 °C. Carefully and slowly add 150 mL of 50% sulfuric acid through the condenser. An exothermic reaction will occur.

- Product Isolation (Steam Distillation): Assemble the apparatus for steam distillation. Pass steam through the mixture to distill the product. 2-Hydroxy-4-methylbenzaldehyde is steam-volatile and will co-distill with water, appearing as a pale-yellow oil that solidifies in the receiver. Continue distillation until the distillate is clear.
- Work-up: Collect the solidified product by filtration. Wash the crystals with cold water and dry them. The typical yield is around 25-35%.
- Purification: The product can be further purified by recrystallization from a water-ethanol mixture or by sublimation if necessary.

Characterization: The identity and purity of the 2-hydroxy-4-methylbenzaldehyde intermediate (CAS 698-27-1) should be confirmed.

- Melting Point: 59-61 °C.[8]
- Spectroscopic Analysis: Confirm the structure using ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Part 2: O-Methylation to 2-Methoxy-4-methylbenzaldehyde

Mechanistic Rationale & Strategy

The second step is a Williamson ether synthesis, a classic and reliable method for forming ethers. The reaction involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-4-methylbenzaldehyde by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (DMS), in an $\text{S}_{\text{N}}2$ reaction to form the desired methyl ether.[9]

Dimethyl sulfate is an excellent methylating agent for this purpose due to its high reactivity.[10] [11] The reaction is typically performed in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) with a base like potassium carbonate (K_2CO_3), which is strong enough to deprotonate the phenol but mild enough to avoid side reactions.[12]

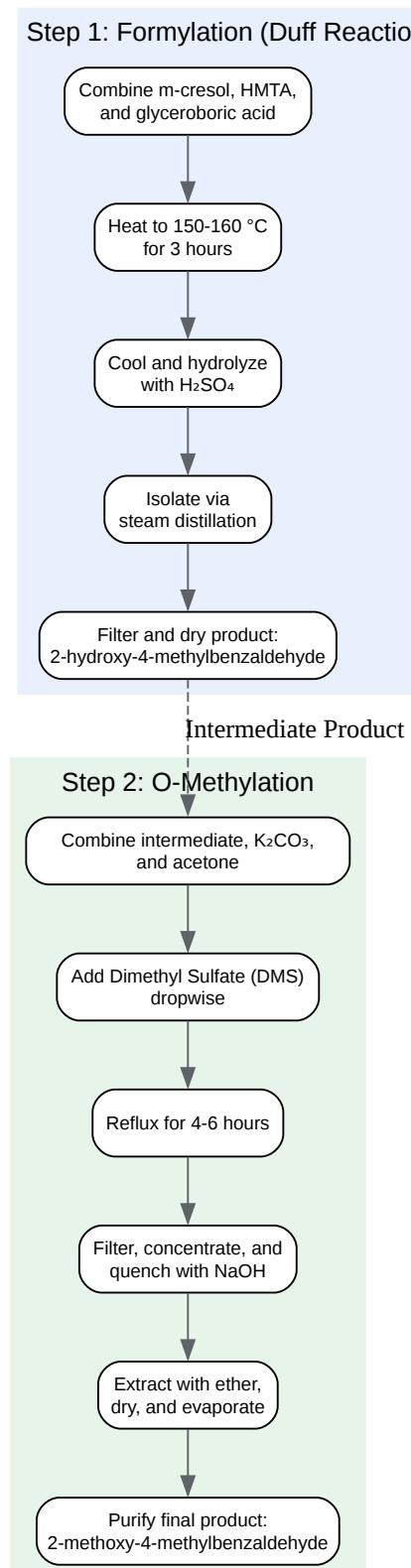
Experimental Protocol: Methylation with Dimethyl Sulfate

This protocol describes the O-methylation of 2-hydroxy-4-methylbenzaldehyde.

Materials & Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles	Notes
2-Hydroxy-4-methylbenzaldehyde	136.15	13.6 g	0.10	Starting intermediate
Dimethyl Sulfate (DMS)	126.13	15.1 g (11.4 mL)	0.12	Highly Toxic & Carcinogenic. Handle in fume hood.
Anhydrous Potassium Carbonate	138.21	20.7 g	0.15	Base
Acetone	58.08	150 mL	-	Solvent
Sodium Hydroxide Solution, 10%	40.00	As required	-	For quenching excess DMS

Procedure


- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 13.6 g of 2-hydroxy-4-methylbenzaldehyde, 20.7 g of anhydrous potassium carbonate, and 150 mL of acetone.
- Addition of Methylating Agent: Stir the suspension vigorously. Slowly add 11.4 mL of dimethyl sulfate to the mixture dropwise over 15-20 minutes at room temperature.
- Reaction Execution: After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

- Quenching and Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrates and concentrate them under reduced pressure to remove the acetone.
- DMS Destruction & Extraction: To the oily residue, add 50 mL of 10% aqueous sodium hydroxide solution and stir for 1 hour at room temperature to hydrolyze and destroy any unreacted dimethyl sulfate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).
- Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent to yield the crude product. The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol/water.

Characterization: The final product, **2-methoxy-4-methylbenzaldehyde** (CAS 57415-35-7), should be characterized to confirm its identity and purity.[13][14]

- Molecular Formula: C₉H₁₀O₂.[15]
- Molecular Weight: 150.17 g/mol .[15]
- Melting Point: 42-44 °C.[15]
- Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and GC-MS.[13]

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

- m-Cresol: Corrosive and toxic. Avoid skin contact and inhalation.
- Dimethyl Sulfate (DMS): Extremely hazardous. It is a potent carcinogen, mutagen, and is highly toxic and corrosive. All operations involving DMS must be conducted in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). Have a quenching solution (e.g., aqueous ammonia or NaOH) readily available to neutralize spills and decontaminate glassware.[16]
- Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with care.
- General Precautions: Always wear appropriate PPE. Ensure proper ventilation. Be aware of the exothermic nature of the hydrolysis and quenching steps.

References

- Taylor & Francis Online. (n.d.). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation.
- SynArchive. (n.d.). Duff Reaction.
- StackExchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole.
- Wikipedia. (n.d.). Duff reaction.
- ResearchGate. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde).
- SlideShare. (n.d.). Duff Reaction.
- ACS Publications. (n.d.). Methylation of Phenol by Dimethyl Sulfate.
- Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
- ResearchGate. (n.d.). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
- Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.
- Wikipedia. (n.d.). Gattermann reaction.
- RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity.

- Quora. (2019). What is Gattermann Koch reaction?.
- BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism.
- Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction.
- Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
- OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl).
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
- PubChem. (n.d.). **2-Methoxy-4-methylbenzaldehyde**.
- ChemBK. (2024). 4-Hydroxy-2-methylbenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde.
- ChemSynthesis. (n.d.). **2-methoxy-4-methylbenzaldehyde**.
- LookChem. (n.d.). **2-Methoxy-4-methylbenzaldehyde**.
- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
- Cheméo. (n.d.). 4-Hydroxy-2-methylbenzaldehyde.
- European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
- precisionFDA. (n.d.). 2-HYDROXY-4-METHYLBENZALDEHYDE.
- Indian Patents. (n.d.). 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
- NIST. (n.d.). 4-Hydroxy-2-methylbenzaldehyde.
- ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyano benzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 3. Iscollege.ac.in [Iscollege.ac.in]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. synarchive.com [synarchive.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Methoxy-4-methylbenzaldehyde | lookchem [lookchem.com]
- 13. 2-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Synthesis of 2-Methoxy-4-methylbenzaldehyde from m-cresol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112801#synthesis-of-2-methoxy-4-methylbenzaldehyde-from-m-cresol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com